molecular formula C23H27FN6O2S B3403963 8-(cyclohexylsulfanyl)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one CAS No. 1189701-03-8

8-(cyclohexylsulfanyl)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one

Cat. No.: B3403963
CAS No.: 1189701-03-8
M. Wt: 470.6
InChI Key: VPKROUHGCUTDTK-UHFFFAOYSA-N
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Description

The compound 8-(cyclohexylsulfanyl)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one features a triazolo[4,3-a]pyrazin-3-one core with two critical substituents:

  • Position 8: A cyclohexylsulfanyl group, contributing to lipophilicity and steric bulk.
  • Position 2: A 2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl moiety, likely enhancing receptor binding via the fluorophenyl and piperazine components.

Properties

IUPAC Name

8-cyclohexylsulfanyl-2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-a]pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN6O2S/c24-17-6-8-18(9-7-17)27-12-14-28(15-13-27)20(31)16-30-23(32)29-11-10-25-22(21(29)26-30)33-19-4-2-1-3-5-19/h6-11,19H,1-5,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKROUHGCUTDTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SC2=NC=CN3C2=NN(C3=O)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(cyclohexylsulfanyl)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrazine core, followed by the introduction of the cyclohexylsulfanyl group and the fluorophenyl piperazine moiety. Common reagents used in these reactions include cyclohexylthiol, 4-fluorophenylpiperazine, and various coupling agents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or dimethylformamide.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

8-(cyclohexylsulfanyl)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often conducted in anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide; usually carried out in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Central Nervous System Activity

Research indicates that compounds with similar piperazine structures often exhibit significant CNS activity. The presence of the 4-(4-fluorophenyl)piperazine moiety is particularly noteworthy, as it is linked to various pharmacological effects including:

  • Antidepressant : Piperazine derivatives have been studied for their ability to modulate neurotransmitter systems related to mood regulation.
  • Antipsychotic : The compound's structure may influence dopamine receptor interactions, potentially offering antipsychotic effects.

Anti-inflammatory Properties

Studies on related compounds have shown that modifications in the piperazine structure can lead to anti-inflammatory activities. The incorporation of the cyclohexylsulfanyl group may enhance lipophilicity, facilitating better interaction with inflammatory pathways.

Anticancer Potential

Preliminary investigations into similar triazolo-pyrazinone derivatives suggest that they may possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.

Case Study 1: Antidepressant Activity

In a study investigating the antidepressant effects of piperazine derivatives, researchers found that compounds structurally similar to our target compound exhibited significant serotonin reuptake inhibition. This suggests a potential for 8-(cyclohexylsulfanyl)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one to act as a novel antidepressant agent.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory potential of triazolo derivatives demonstrated that certain modifications led to reduced levels of pro-inflammatory cytokines in vitro. This indicates that our compound may similarly modulate inflammatory responses.

Mechanism of Action

The mechanism of action of 8-(cyclohexylsulfanyl)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Substituent Variations at Position 8

The sulfanyl group at position 8 is a key modulator of physicochemical properties. Comparisons include:

Compound Position 8 Substituent Molecular Weight (g/mol) Key Properties Reference
Target Compound Cyclohexylsulfanyl ~506* High lipophilicity; improved membrane permeability
8-[(2-Ethylphenyl)sulfanyl] analog 2-Ethylphenylsulfanyl 492.573 Moderate lipophilicity; aromatic interactions possible
8-(Piperazin-1-yl) analog (HR430922) Piperazin-1-yl 328.34 Increased polarity; potential for H-bonding
8-Amino derivative () Amino Enhanced solubility; reactive site for modifications

*Estimated based on structural similarity to .

Key Findings :

  • Piperazin-1-yl : Introduces basicity and polarity, favoring aqueous solubility but possibly reducing CNS penetration .

Modifications at Position 2

The 2-oxoethylpiperazine moiety is critical for receptor engagement. Notable analogs:

Compound Position 2 Substituent Biological Target Activity/IC₅₀ Reference
Target Compound 2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl Hypothesized: 5-HT/D₂
MK-0431 (DPP-IV inhibitor) Trifluoromethyl-triazolopiperazine Dipeptidyl peptidase IV IC₅₀ = 18 nM
AZD5153 (BET inhibitor) Bivalent piperazine-oxazinone Bromodomain (BRD4) High potency in vivo
2-(2-Fluorobenzyl) analog (HR430922) 2-Fluorobenzyl

Key Findings :

  • 4-Fluorophenylpiperazine : Common in serotonin/dopamine receptor ligands; fluorination enhances metabolic stability and binding affinity .
  • Bivalent Piperazines : As in AZD5153, demonstrate enhanced potency through dual binding interactions, a strategy applicable to the target compound’s piperazine group .

Core Structure and Electronic Effects

The triazolo[4,3-a]pyrazin-3-one core is compared to related heterocycles:

Core Structure Example Compound Electronic Effects Biological Relevance Reference
Triazolo[4,3-a]pyrazin-3-one Target Compound Moderate electron-withdrawing Versatile for kinase/protease
Triazolo[1,5-a]pyrazine () 8-Nitrophenoxy derivative Strong electron-withdrawing (NO₂) Reactive intermediate
Pyrido[3,4-d]pyrimidin-4-one () 8-Phenylpiperazine derivative Planar, aromatic Kinase inhibition

Key Findings :

  • Electron-Withdrawing Groups : Nitro or trifluoromethyl groups (e.g., MK-0431) improve enzyme inhibition but may reduce solubility .
  • Triazolo vs. Pyrido Cores : Triazolo cores offer synthetic flexibility, while pyrido systems may enhance π-π stacking in protein pockets .

Biological Activity

The compound 8-(cyclohexylsulfanyl)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is a complex organic molecule that features multiple heterocyclic rings and functional groups. The presence of a cyclohexylsulfanyl group and a piperazine moiety suggests potential biological activity, particularly in pharmacological contexts. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₂₃FN₄OS
  • IUPAC Name : this compound

Structural Features

FeatureDescription
Cyclohexylsulfanyl Group Enhances lipophilicity and biological interactions
Piperazine Moiety Known for diverse pharmacological effects
Triazolo-Pyrazinone Core Imparts potential anti-inflammatory and antimicrobial properties

Pharmacological Properties

Research indicates that compounds with similar structural features exhibit various biological activities:

  • Antimicrobial Activity : The presence of the piperazine ring often correlates with antimicrobial properties. Studies have shown that derivatives of piperazine can effectively inhibit bacteria such as Staphylococcus aureus and Escherichia coli .
  • CNS Activity : The fluorinated aromatic component suggests potential central nervous system (CNS) effects. Compounds containing fluorophenyl groups have been shown to exhibit antidepressant and anxiolytic activities .
  • Anticancer Potential : Similar triazolo-pyrazinone derivatives have demonstrated anticancer activity through mechanisms involving apoptosis induction in cancer cells .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The piperazine moiety may interact with various enzymes, potentially inhibiting monoamine oxidase (MAO) and other targets relevant in neuropharmacology .
  • Receptor Modulation : Compounds with similar structures have been shown to modulate serotonin and dopamine receptors, which are crucial in treating mood disorders .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a related piperazine derivative against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of bacterial growth, particularly against Klebsiella pneumoniae .

Case Study 2: CNS Effects

In another study, a series of piperazine derivatives were tested for their CNS effects. The findings suggested that compounds with a fluorinated aromatic ring exhibited significant anxiolytic properties in animal models, indicating potential therapeutic applications in anxiety disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(cyclohexylsulfanyl)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one
Reactant of Route 2
Reactant of Route 2
8-(cyclohexylsulfanyl)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one

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